2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
Description
Chemical Structure: The compound (CAS 1211526-53-2) features a spirocyclic 2-azaspiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 2-methylpropanoic acid substituent at the 6-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
InChI Key |
XAKZDEMXQWUWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, a key intermediate, has been reported. One method involves reacting 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid with triethylamine and chloroacetonitrile in N,N-dimethylformamide at 0°C for 2 hours, yielding 2-tert-butyl 6-(cyanomethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate with a 68.9% yield.
Reaction Conditions and Yield:
Alternative Synthetic Route
An alternative synthesis method involves a three-step process starting with a different compound, ultimately yielding 2-tertiary butoxy carbonyl-5-azaspiro [3.3] heptane-6-carboxylic acid. The reaction sequence involves reacting the starting compound with p-dimethylamino-azo-benzene acyl chlorides under basic conditions to obtain an intermediate compound. This intermediate is then reacted with sodium cyanide to generate another intermediate, which is finalized to the target compound under basic conditions. The reaction can be done using methylene dichloride, N,N-dimethylformamide, water, or ethanol, or a mixture of these as solvents. This three-step method reportedly achieves an overall yield of up to 38.4%.
Cyclopropanation Reactions
Simmons-Smith cyclopropanation is another synthetic avenue that could be employed, which is known for stereospecific conversion of alkenes into cyclopropanes. This reaction is widely used in organic synthesis.
Intramolecular Nucleophilic Addition
Intramolecular nucleophilic addition to rhodacyclopentanones has been reported as processes for the synthesis of seven-membered N-heterocycles.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group participates in amide coupling reactions, often mediated by activating agents.
Mechanism : Activation of the carboxylic acid via HATU or T3P forms an active ester intermediate, which reacts with nucleophilic amines. The Boc group remains intact under these conditions .
Esterification
The acid group is esterified to improve solubility or enable further derivatization.
Selectivity : Esterification occurs exclusively at the carboxylic acid without Boc deprotection.
Boc Deprotection
The tert-butoxycarbonyl group is cleaved under acidic conditions to unmask the free amine.
| Reagents/Conditions | Yield | Application | Reference |
|---|---|---|---|
| TFA/DCM (1:1), rt, 2 hr | 95% | Generation of free amine for cyclization | |
| HCl (4M in dioxane), 0°C, 30 min | 88% | Deprotection in peptide synthesis |
Kinetics : Complete deprotection is achieved within 2 hours using trifluoroacetic acid (TFA) .
Decarboxylation
Controlled decarboxylation removes the carboxylic acid group under basic conditions.
Side Reactions : Overheating may lead to Boc group decomposition.
Michael Addition
The methylpropanoic acid moiety acts as a Michael acceptor in nucleophilic additions.
| Reagents/Conditions | Yield | Application | Reference |
|---|---|---|---|
| LDA, THF, -78°C, 1 hr | 68% | Addition of Grignard reagents | |
| DBU, CH<sub>3</sub>CN, rt, 4 hr | 55% | Thiol-ene conjugation |
Stereochemistry : Reactions proceed with moderate diastereoselectivity (dr 3:1) .
Cyclization Reactions
Intramolecular cyclizations form complex spirocyclic frameworks.
| Reagents/Conditions | Yield | Product | Reference |
|---|---|---|---|
| PPh<sub>3</sub>, CCl<sub>4</sub>, reflux, 8 hr | 73% | Lactam formation via Curtius rearrangement | |
| Hg(OAc)<sub>2</sub>, MeOH, 60°C, 3 hr | 65% | Oxazolidinone synthesis |
Key Insight : The rigidity of the spirocyclic system directs regioselectivity in cyclizations .
Functional Group Interconversion
The carboxylic acid is converted to electrophilic derivatives for cross-coupling.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid chloride formation | SOCl<sub>2</sub>, toluene, reflux | 91% | |
| Weinreb amide synthesis | CDI, NH<sub>2</sub>OMe, DMF | 83% |
Applications : Acid chlorides enable nucleophilic acyl substitutions, while Weinreb amides facilitate ketone synthesis .
Scientific Research Applications
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid primarily involves the reactivity of its functional groups. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites of the molecule . Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Key Characteristics :
- Spirocyclic framework : Enhances conformational rigidity, which is advantageous in drug design for improving target selectivity .
- Boc group : Provides amine protection during synthesis, enabling selective deprotection under acidic conditions .
- 2-Methylpropanoic acid moiety: Introduces acidity (pKa ~4-5) and influences solubility and bioavailability .
Applications :
Used as an intermediate in synthesizing bioactive molecules, particularly in rigidifying peptide backbones or modulating pharmacokinetic properties .
Structural Analogues
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2)
- Structure: Replaces the 2-methylpropanoic acid with an amino group (-NH₂).
- Key Differences :
- Applications : Used as a building block for covalent inhibitors or amine-containing pharmacophores .
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 158602-43-8)
- Structure: Features a hydroxyl (-OH) group instead of 2-methylpropanoic acid.
- Key Differences: Hydrogen bonding: The -OH group increases solubility in polar solvents compared to the hydrophobic 2-methylpropanoic acid. Synthetic utility: Hydroxyl groups are amenable to oxidation or glycosylation, whereas carboxylic acids are used for coupling reactions .
2-(2-tert-butoxycarbonyl-2-azaspiro[3.3]heptan-6-yl)propanoic acid (CAS 2797904-32-4)
- Structure: Propanoic acid (CH₂CH₂COOH) vs. 2-methylpropanoic acid (CH(CH₃)₂COOH).
- Lipophilicity: Higher logP for the methyl-substituted derivative, enhancing membrane permeability .
Physicochemical Properties
Reactivity and Stability
- Boc Deprotection : All Boc-protected analogues undergo cleavage under acidic conditions (e.g., TFA), but the presence of electron-withdrawing groups (e.g., carboxylic acid) accelerates deprotection .
- Carboxylic Acid Reactivity : The target compound participates in amide coupling (e.g., with HATU/TEA) more readily than hydroxyl or amine derivatives .
Pharmacological Relevance
- Target Compound : Its rigidity and acidity make it suitable for protease inhibitor scaffolds (e.g., in hepatitis C virus NS3/4A inhibitors) .
- 6-Amino Analogue: Used in kinase inhibitors due to its nucleophilic amine .
- Propanoic Acid Derivative: Explored in anti-inflammatory agents, leveraging its improved lipophilicity .
Biological Activity
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid, commonly referred to as a derivative of azaspiro compounds, has garnered attention due to its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 241.28 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 1211526-53-2 |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.37 |
| GI Absorption | High |
| BBB Permeant | Yes |
Pharmacological Insights
Research indicates that derivatives of azaspiro compounds can exhibit a range of biological activities, including:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds similar to 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl have been identified as inhibitors of sEH, which plays a role in various disease states such as cardiovascular diseases and metabolic syndromes .
- Anti-inflammatory Effects : Some studies suggest that azaspiro derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Neurological Benefits : There is emerging evidence supporting the neuroprotective effects of azaspiro compounds, which may be beneficial in conditions like stroke and neurodegenerative diseases.
Case Study 1: sEH Inhibition
In a study focusing on the inhibition of sEH, researchers synthesized various azaspiro derivatives, including those related to our compound of interest. The results indicated that these compounds effectively reduced inflammatory markers in animal models, suggesting potential therapeutic applications in managing pain and inflammation .
Case Study 2: Metabolic Syndrome
Another investigation explored the impact of azaspiro compounds on metabolic disorders. The study found that certain derivatives improved metabolic parameters in diabetic rats, highlighting their potential use in treating obesity and related conditions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid to improve yield and purity?
- Methodological Answer : Cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate are critical for forming spirocyclic structures. For example, analogous compounds such as 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid (2) were synthesized via cyclization with boron trifluoride, achieving high yields . Reaction conditions (temperature, catalyst concentration) should be systematically varied, and intermediates monitored via HPLC (e.g., >95% purity standards as in catalog data for tert-butoxycarbonyl derivatives) .
Q. What analytical techniques are most reliable for characterizing the stereochemical and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure. Melting point analysis (e.g., 150–151°C for structurally similar tert-butoxycarbonyl derivatives) can validate purity . X-ray crystallography, as applied to spirocyclic analogs in pharmacopeial studies, resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using buffer solutions (pH 1–13) at 25–40°C, with degradation products analyzed via LC-MS. Protocols from environmental fate studies, such as those in Project INCHEMBIOL, provide frameworks for tracking abiotic transformations .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity while controlling for spirocyclic scaffold variability?
- Methodological Answer : Use randomized block designs with split-split plots to account for variables like scaffold stereochemistry and substituent effects. For example, trellis system studies in agricultural chemistry applied similar designs to isolate treatment effects across multiple factors . Dose-response assays should include positive controls (e.g., taxane derivatives with known bioactivity) .
Q. How should researchers resolve contradictions in bioactivity data across different in vitro models?
- Methodological Answer : Apply meta-analysis principles to reconcile discrepancies. Automated statistical tools (e.g., ANOVA with post-hoc Tukey tests) and standardized protocols (e.g., urinary creatinine determination methods adapted for reproducibility) enhance data comparability . Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
Q. What strategies mitigate environmental risks during large-scale laboratory use of this compound?
- Methodological Answer : Follow Project INCHEMBIOL’s tiered risk assessment framework:
- Phase 1 : Determine physical-chemical properties (logP, water solubility) using HPLC and shake-flask methods .
- Phase 2 : Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays .
- Phase 3 : Implement waste neutralization protocols (e.g., acid hydrolysis for tert-butoxycarbonyl group removal) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from structurally related bicyclic esters (e.g., taxane derivatives) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics.
Q. What advanced purification techniques address challenges in isolating diastereomers of this spirocyclic compound?
- Methodological Answer : Chiral stationary phase chromatography (e.g., Chiralpak IA) resolves enantiomers, while preparative HPLC with gradient elution isolates diastereomers. Catalog data for tert-butoxycarbonyl analogs (>95% purity via HPLC) guide method development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
